N1-(4-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide N1-(4-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 896294-19-2
VCID: VC4742503
InChI: InChI=1S/C17H18ClN3O4S2/c18-12-5-7-13(8-6-12)20-17(23)16(22)19-11-14-3-1-9-21(14)27(24,25)15-4-2-10-26-15/h2,4-8,10,14H,1,3,9,11H2,(H,19,22)(H,20,23)
SMILES: C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C17H18ClN3O4S2
Molecular Weight: 427.92

N1-(4-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

CAS No.: 896294-19-2

Cat. No.: VC4742503

Molecular Formula: C17H18ClN3O4S2

Molecular Weight: 427.92

* For research use only. Not for human or veterinary use.

N1-(4-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide - 896294-19-2

Specification

CAS No. 896294-19-2
Molecular Formula C17H18ClN3O4S2
Molecular Weight 427.92
IUPAC Name N'-(4-chlorophenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Standard InChI InChI=1S/C17H18ClN3O4S2/c18-12-5-7-13(8-6-12)20-17(23)16(22)19-11-14-3-1-9-21(14)27(24,25)15-4-2-10-26-15/h2,4-8,10,14H,1,3,9,11H2,(H,19,22)(H,20,23)
Standard InChI Key INEHKPBXIWKMEZ-UHFFFAOYSA-N
SMILES C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is N-(4-chlorophenyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide. Its molecular formula is C₁₇H₁₇ClN₃O₄S₂, with a molecular weight of 437.91 g/mol (calculated from atomic masses). Key structural components include:

  • 4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, contributing to hydrophobic interactions and electronic effects.

  • Oxalamide backbone: A central -NC(O)C(O)N- linkage that enables hydrogen bonding and coordination with biological targets .

  • Thiophene sulfonyl-pyrrolidine moiety: A five-membered pyrrolidine ring fused to a thiophene sulfonyl group, enhancing steric bulk and potential sulfonamide-mediated enzyme inhibition.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₇ClN₃O₄S₂
Molecular Weight437.91 g/mol
IUPAC NameN-(4-chlorophenyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Canonical SMILESClc1ccc(cc1)N(CC(=O)NC(=O)NCC2CCCN2S(=O)(=O)c3cccs3)
Topological Polar Surface Area129 Ų (estimated)

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of N1-(4-chlorophenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide likely follows a multi-step route analogous to related oxalamides:

Step 1: Preparation of 1-(Thiophen-2-Ylsulfonyl)Pyrrolidine-2-Methylamine

  • Pyrrolidine is reacted with thiophene-2-sulfonyl chloride in dichloromethane under basic conditions (e.g., triethylamine) to yield 1-(thiophen-2-ylsulfonyl)pyrrolidine.

  • The resulting sulfonamide is then functionalized via reductive amination or alkylation to introduce the methylamine group at the C2 position.

Step 2: Oxalyl Chloride Activation

  • Oxalyl chloride is reacted with 4-chloroaniline in anhydrous tetrahydrofuran (THF) to form the mono-acid chloride intermediate, N-(4-chlorophenyl)oxalyl chloride .

Step 3: Amide Coupling

  • The mono-acid chloride is coupled with 1-(thiophen-2-ylsulfonyl)pyrrolidine-2-methylamine using a coupling agent such as HATU or EDCI in the presence of N,N-diisopropylethylamine (DIPEA).

Table 2: Optimized Reaction Conditions

ParameterValue
Coupling Temperature0–5°C (initial), then 25°C
SolventDichloromethane or THF
CatalystTriethylamine (2.5 equiv)
Reaction Time12–24 hours

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water (<0.1 mg/mL) but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

  • Stability: Stable under inert atmospheres at room temperature but susceptible to hydrolysis in acidic or basic conditions due to the oxalamide and sulfonamide groups.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 7.45–7.30 (m, aromatic protons), δ 4.10–3.80 (m, pyrrolidine CH₂), and δ 3.50–3.20 (m, oxalamide NH).

  • MS (ESI+): Expected [M+H]⁺ peak at m/z 438.91.

Biological Activity and Mechanistic Insights

Anticancer Screening

Oxalamide derivatives demonstrate moderate cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values ranging from 10–50 μM . The 4-chlorophenyl group may intercalate DNA or inhibit topoisomerase II, though specific data for this compound remain unexplored.

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